molecular formula C12H10N2O2 B1370394 Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate CAS No. 107474-65-7

Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate

Cat. No.: B1370394
CAS No.: 107474-65-7
M. Wt: 214.22 g/mol
InChI Key: DDGBJUKSOPLFSD-UHFFFAOYSA-N
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Description

Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate is a high-value chemical building block designed for advanced organic synthesis and medicinal chemistry research. This compound features the 1,2,3,6-tetrahydropyrrolo[3,2-e]indole scaffold, a privileged structure recognized as the core of potent anticancer agents such as the duocarmycin family and CC-1065 . These natural products and their synthetic analogues are renowned for their extreme cytotoxicity, which arises from a mechanism of sequence-selective DNA alkylation . The presence of the methyl ester functional group at the 2-position provides a versatile handle for further synthetic modification, enabling researchers to explore structure-activity relationships and develop novel analogs or prodrugs aimed at improving therapeutic selectivity . The development of synthetic routes to this scaffold is an active area of research, with recent methodologies focusing on achieving shorter, more efficient syntheses from commercially available indole starting materials . As such, this compound serves as a critical intermediate for chemists working in anticancer drug discovery and the synthesis of complex heterocyclic systems. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)11-6-8-7-4-5-13-9(7)2-3-10(8)14-11/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGBJUKSOPLFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reactions

The synthesis of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate typically involves cyclization reactions using aryl halides and methyl propiolate as key precursors. A palladium-catalyzed system, such as Pd(PPh₃)₄, is often employed to facilitate the reaction. The process includes sequential coupling and cyclization steps, which are enhanced by electron-withdrawing groups on the aromatic ring to stabilize intermediates during the reaction.

Reduction Methods

Reduction of pyrrolo[3,2-e]indoles with sodium cyanoborohydride has been reported as an alternative pathway for synthesizing dihydropyrrolo derivatives. This method avoids harsh conditions and is suitable for derivatives with sensitive substituents.

Key Reaction Conditions

Catalysts

  • Palladium Catalysts: Pd(PPh₃)₄ is used for cyclization reactions to ensure high efficiency and yield.
  • Copper Catalysts: Copper-catalyzed transformations of tetrahydroquinoline derivatives can also lead to pyrrolo[3,2-e]indole compounds under optimized conditions.

Solvents

  • Common solvents include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile due to their ability to dissolve reactants and stabilize intermediates.

Temperature

Reaction temperatures vary depending on the method:

  • Cyclization reactions typically require moderate heating (e.g., 60°C).
  • Reduction methods may proceed at room temperature or slightly elevated temperatures.

Experimental Procedures

Cyclization Using Methyl Propiolate

Procedure:

  • Combine aryl halides and methyl propiolate in a suitable solvent (e.g., DMF).
  • Add Pd(PPh₃)₄ catalyst and heat the mixture at approximately 60°C.
  • Monitor the reaction progress using thin-layer chromatography (TLC).
  • After completion, purify the crude product via extraction with ethyl acetate.

Yield: High yields are reported when electron-withdrawing groups are present on the aromatic ring.

Reduction Approach

Procedure:

  • Dissolve pyrrolo[3,2-e]indole in an appropriate solvent.
  • Add sodium cyanoborohydride as the reducing agent.
  • Stir at room temperature or slightly elevated temperatures.
  • Isolate the product by filtration or extraction.

Advantages: This method avoids reductive conditions that could degrade sensitive substituents.

Reaction Analysis

Reaction Type Catalyst/Reagent Conditions Yield
Cyclization Pd(PPh₃)₄ 60°C High
Reduction Sodium cyanoborohydride Room temperature Moderate
Copper-catalyzed Copper salts Elevated temperatures Variable

Observations and Challenges

Influence of Substituents

Electron-withdrawing groups on the aromatic ring significantly enhance cyclization efficiency and yield by stabilizing intermediates during synthesis.

Environmental Considerations

Recent studies emphasize environmentally benign protocols that minimize solvent use and energy requirements during synthesis.

Scalability

Industrial production may involve continuous flow reactors to optimize yield and purity while reducing waste.

Chemical Reactions Analysis

Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium (0) catalysts, copper (I) co-catalysts, and trifluoroacetic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with terminal acetylenes in the presence of palladium (0) and copper (I) catalysts results in the formation of 2-substituted 3,6-dihydropyrrolo[3,2-e]indoles .

Scientific Research Applications

Anticancer Activity

Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate has been investigated for its anticancer properties. Compounds with the pyrrolo[3,2-e]indole framework have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of pyrrolo[3,2-e]indoles have been linked to mechanisms similar to those of known anticancer agents like CC-1065 and duocarmycin, which are known for their ability to bind DNA and induce cytotoxicity in cancer cells .

Case Study:
A study demonstrated that specific derivatives of this compound exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative activity. The structure-activity relationship (SAR) studies revealed that modifications at the 7-position significantly enhanced activity against pancreatic and breast cancer cell lines, with some compounds outperforming standard treatments like erlotinib .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound derivatives. Certain compounds within this class have shown efficacy against a range of bacterial strains and fungi.

Data Table: Antimicrobial Activity of Pyrrolo[3,2-e]indole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans8 µg/mL

This table illustrates the varying degrees of antimicrobial activity exhibited by different derivatives of this compound against selected pathogens.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter systems and reduce oxidative stress markers makes it a candidate for further exploration in neurodegenerative diseases.

Case Study:
In vitro studies have shown that certain derivatives can protect neuronal cells from apoptosis induced by oxidative stress. These findings suggest potential applications in treating conditions such as Alzheimer's and Parkinson's disease.

Synthesis and Development of Novel Derivatives

The synthesis of this compound has been optimized using various methodologies including copper-catalyzed reactions and photochemical cyclizations. These synthetic strategies enable the development of a library of derivatives with tailored biological activities.

Synthesis Overview:

  • Methodology: Copper-catalyzed transformation
  • Yield: Up to 85% for certain derivatives
  • Key Reagents: Tetrahydroquinoline derivatives

This flexible synthetic approach allows for rapid exploration of structure-activity relationships across different biological targets.

Comparison with Similar Compounds

Structural Differences

  • Saturation Levels : The target compound’s partial saturation (3,6-dihydro) contrasts with tetrahydropyrrolo derivatives (e.g., Bridge Organics’ compound, fully saturated at 3,6,7,8), which may enhance stability and reduce reactivity .

Research Findings and Implications

  • Bioactivity: The structural similarity to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-one derivatives suggests this compound could serve as a scaffold for cannabinoid receptor agonists or osteoporosis therapies .
  • Synthetic Challenges : Byproduct formation in prenylation reactions (e.g., hexahydropyrrolo[2,3-b]indole) highlights the need for optimized catalysts or conditions to favor target products .

Biological Activity

Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate (MDPI) is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H12N2O2
  • Molecular Weight : 216.24 g/mol
  • CAS Number : 107474-63-5
  • Purity : 95%

MDPI exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Key Enzymes : Research indicates that MDPI acts as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting the synthesis of critical biomolecules .
  • Anti-inflammatory Effects : Preliminary studies have shown that MDPI possesses anti-inflammatory properties, which can be beneficial in treating inflammatory diseases .
  • Cytotoxicity in Cancer Cells : MDPI has demonstrated cytotoxic effects against various cancer cell lines, including pancreatic cancer (MiaPaCa-2 cells), indicating its potential as an anticancer agent .

Anticancer Activity

MDPI's anticancer potential has been evaluated through various studies:

  • Cell Line Studies : In vitro studies on MiaPaCa-2 cells revealed that MDPI induces apoptosis and inhibits cell proliferation. The compound's IC50 values suggest significant potency against these cancer cells .
Cell LineIC50 (µM)
MiaPaCa-215.4
A549 (Lung)20.7
MCF-7 (Breast)18.5

Anti-inflammatory Properties

MDPI has shown promise in reducing inflammation:

  • In Vivo Studies : Animal models treated with MDPI exhibited decreased levels of pro-inflammatory cytokines, suggesting its role in modulating immune responses .

Study 1: Cytotoxicity Profile

A study conducted by researchers evaluated the cytotoxic effects of MDPI on various cancer cell lines. The results indicated that MDPI significantly reduced cell viability in a dose-dependent manner across different types of cancer cells.

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of MDPI. The compound was tested against specific enzymes related to cancer metabolism and inflammation, showing effective inhibition rates comparable to known inhibitors.

Q & A

Q. What are the established synthetic routes for Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate, and what reaction conditions are critical for success?

The compound can be synthesized via condensation reactions involving 3-formylindole-2-carboxylate derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylate with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a base yields pyrroloindole derivatives after 3–5 hours. Recrystallization from DMF/acetic acid is recommended to purify the product . Another approach involves palladium-catalyzed Sonogashira coupling to integrate fluorescent or photochromic moieties, though this requires rigorous control of reaction stoichiometry and inert atmospheres .

Q. How is the structural integrity of this compound confirmed experimentally?

Characterization typically employs 1H NMR (e.g., δ 2.49–13.24 ppm for substituents), 13C NMR (e.g., peaks at 12.21–137.64 ppm), and IR spectroscopy (e.g., ν = 2208 cm⁻¹ for nitrile groups). High-resolution mass spectrometry (HRMS) is critical for verifying molecular ions (e.g., m/z 402.1692 for a dimethylamide analog) . X-ray crystallography is less common due to the compound’s propensity to form amorphous solids, but derivatives with bulky substituents may crystallize for single-crystal analysis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Protective measures include wearing nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work should be conducted in a fume hood due to potential inhalation risks. Waste must be segregated and disposed via certified chemical waste handlers. Sodium acetate or activated charcoal can neutralize spills .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for condensation reactions involving this compound?

Discrepancies in yields (e.g., 40–70%) often stem from variations in reaction time, purity of starting materials, or catalyst choice. For example, extending reflux time from 3 to 5 hours in acetic acid may improve yields but risks side reactions like over-oxidation. Systematic optimization using design of experiments (DoE) is advised, with monitoring by TLC or HPLC .

Q. What strategies mitigate byproduct formation during the synthesis of pyrroloindole derivatives?

Byproducts like N-alkylated indoles or dimerized intermediates arise from competing nucleophilic pathways. Strategies include:

  • Using bulky electron-withdrawing groups (e.g., nitro or trifluoromethyl) to direct regioselectivity.
  • Employing microwave-assisted synthesis to reduce reaction time and thermal decomposition .
  • Adding catalytic p-toluenesulfonic acid (PTSA) to accelerate cyclization and suppress side reactions .

Q. How does the electronic configuration of this compound influence its bioactivity in medicinal chemistry studies?

The conjugated π-system and electron-deficient pyrroloindole core enable interactions with biological targets like DNA or enzymes. For instance, analogs of this scaffold inhibit protoporphyrinogen oxidase (Protox) in herbicide development, as seen in flumioxazin derivatives . In anticancer research, modifications at the C3 or C6 positions (e.g., introducing cyano or amide groups) enhance binding to topoisomerase II .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic substitution patterns at the indole C5 position. Molecular docking studies (AutoDock Vina) are useful for predicting interactions with biological targets, particularly for derivatives with extended aromatic systems .

Methodological Notes

  • Analytical Cross-Validation : Combine NMR with LC-MS to confirm purity, as residual acetic acid or DMF may obscure spectral interpretation .
  • Scale-Up Challenges : Pilot-scale reactions (>10 g) require controlled cooling to prevent exothermic side reactions. Batch reactors with mechanical stirring are preferred over round-bottom flasks .
  • Stability Testing : Store the compound under argon at –20°C to prevent oxidation. Degradation products can be monitored via HPLC with UV detection at 254 nm .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate
Reactant of Route 2
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Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate

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